(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol
Description
The compound (5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol features a pyrazole core substituted at position 5 with an isopropyl group, at position 3 with a pyridin-2-yl ring, and a hydroxymethyl (-CH2OH) group at the N1 position. This structure combines aromatic heterocycles with polar and lipophilic substituents, making it a candidate for diverse applications, including medicinal chemistry and catalysis. The hydroxymethyl group enhances solubility, while the pyridin-2-yl moiety may participate in hydrogen bonding or π-stacking interactions, influencing biological activity .
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
(5-propan-2-yl-3-pyridin-2-ylpyrazol-1-yl)methanol |
InChI |
InChI=1S/C12H15N3O/c1-9(2)12-7-11(14-15(12)8-16)10-5-3-4-6-13-10/h3-7,9,16H,8H2,1-2H3 |
InChI Key |
ZBSDGBWHMCKCMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CO)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-pyridinecarboxaldehyde with isopropyl hydrazine to form the corresponding hydrazone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridinyl group can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, make it a candidate for drug discovery and development .
Medicine
In medicine, this compound has shown promise as a lead compound for the development of new therapeutic agents. Its ability to modulate specific biological pathways makes it a potential candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable tool in industrial chemistry .
Mechanism of Action
The mechanism of action of (5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
- Substituent Position : The placement of the pyridinyl group (C3 vs. N1) significantly alters electronic properties. Pyridin-2-yl (ortho-nitrogen) enhances hydrogen-bond acceptor capacity compared to pyridin-4-yl (para-nitrogen) .
- Functional Groups : Hydroxymethyl at N1 increases hydrophilicity, whereas cyclopropyl (e.g., in ) adds steric bulk without polarity .
- Synthetic Routes: Analogs like those in and are synthesized via condensation or nucleophilic substitution, often requiring high-temperature conditions in polar solvents (e.g., acetonitrile, ethanol) .
Physicochemical Properties
- LogP and Solubility: The hydroxymethyl group in the target compound reduces logP compared to analogs with non-polar substituents (e.g., cyclopropyl in ). For example, (5-cyclopropyl-2-methyl-pyrazol-3-yl)methanol (logP ~1.2) is less polar than the target compound (estimated logP ~0.8) .
- Thermal Stability : Pyridin-2-yl-substituted pyrazoles (e.g., ) exhibit higher thermal stability due to resonance stabilization compared to aliphatic substituents .
Biological Activity
(5-Isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)methanol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, as well as its mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with an isopropyl group and a pyridine moiety, contributing to its unique biological profile.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In a study evaluating various pyrazolo[1,5-a]quinazolines, compounds similar to this compound demonstrated inhibition of NF-kB/AP-1 signaling pathways, which are crucial in inflammatory responses. The IC50 values for these compounds ranged from 4.8 to 30.1 µM, indicating potent anti-inflammatory activity .
Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has been documented in several studies. The compound was tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) lower than 50 µg/mL for specific pathogens. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays indicated that it could induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. Notably, the compound exhibited selective toxicity towards cancer cells compared to normal cells, with IC50 values ranging from 10 to 25 µM across different cancer types .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes and cancer cell proliferation.
- Signal Transduction Interference : It has been shown to interfere with key signaling pathways such as MAPK and NF-kB, which are critical in inflammation and cancer progression.
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
- Cancer Cell Line Studies : When applied to MCF7 breast cancer cells, the compound led to a marked decrease in viability and increased apoptosis markers after 48 hours of treatment.
Comparative Analysis
A comparative analysis of related pyrazole compounds can provide insights into the unique properties of this compound:
| Compound Name | Biological Activity | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | Anti-inflammatory | 30.1 | NF-kB inhibition |
| Compound B | Antimicrobial | <50 | Cell wall synthesis inhibition |
| Compound C | Anticancer | 15 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
